molecular formula C37H38O18 B14852941 3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin

3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin

Cat. No.: B14852941
M. Wt: 770.7 g/mol
InChI Key: GGBVEOSSAOGQGK-BRAKJYLBSA-N
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Description

3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin is a natural product that belongs to the class of flavonol glycosides. The compound has a molecular formula of C37H38O18 and a molecular weight of 770.693 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin typically involves the extraction from natural sources followed by purification processes. The compound can be isolated from plants such as Atriplex littoralis and Astragalus species . The extraction process often involves solvent extraction, followed by chromatographic techniques to purify the compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale extraction and purification methods would likely involve similar techniques as those used in laboratory settings, with optimization for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of flavonol glycosides and their chemical properties.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic benefits, including its role in preventing or treating certain diseases.

    Industry: Utilized in the development of natural product-based formulations and supplements

Mechanism of Action

The mechanism of action of 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin is unique due to its specific glycoside linkages and the presence of feruloyl and apiofuranosyl groups. These structural features contribute to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C37H38O18

Molecular Weight

770.7 g/mol

IUPAC Name

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C37H38O18/c1-48-20-12-22(41)27-24(13-20)52-31(18-5-7-19(39)8-6-18)32(29(27)44)54-35-33(30(45)28(43)25(14-38)53-35)55-36-34(46)37(47,16-51-36)15-50-26(42)10-4-17-3-9-21(40)23(11-17)49-2/h3-13,25,28,30,33-36,38-41,43,45-47H,14-16H2,1-2H3/b10-4+/t25-,28-,30+,33-,34+,35+,36+,37-/m1/s1

InChI Key

GGBVEOSSAOGQGK-BRAKJYLBSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O)O

Origin of Product

United States

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